Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBTOSWLVLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
A widely adopted method involves the reaction of β-keto esters with substituted hydrazines to form the pyrazole core. For example, ethyl acetoacetate reacts with hydrazine hydrate under mild conditions to yield 5-methyl-1H-pyrazol-3-ol, which is subsequently functionalized. Adjusting the ester group (e.g., methyl vs. ethyl) and reaction solvent (e.g., ethanol, THF) influences both yield and purity.
Reaction Scheme
-
Pyrazole Formation :
-
Acetylation :
In a representative procedure, ethyl acetoacetate (12.75 mL, 0.1 mol) and hydrazine hydrate (4.96 mL, 0.1 mol) in ethanol yielded 5-methyl-1H-pyrazol-3-ol after 15–20 minutes of stirring. Subsequent alkylation with methyl chloroacetate in the presence of triethylamine afforded the target compound in 68–72% yield.
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Recent patents highlight microwave irradiation as a tool for accelerating cyclocondensation. For instance, a mixture of methyl acetoacetate and hydrazine hydrate subjected to 150 W microwave power for 10 minutes achieved 85% conversion, reducing reaction times from hours to minutes.
Transition Metal Catalysis
Palladium-based catalysts (e.g., Pd(dppf)Cl₂) have been employed in cross-coupling reactions to introduce substituents post-pyrazole formation. In one protocol, 5-methyl-1H-pyrazol-3-yl derivatives were coupled with methyl acrylate using Pd(OAc)₂, yielding 78–82% of the ester product.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 68 | 95 | |
| Tetrahydrofuran (THF) | 72 | 97 | ||
| Temperature (°C) | 25 (Room Temp) | 65 | 93 | |
| 80 (Reflux) | 75 | 96 |
Polar aprotic solvents like THF enhance nucleophilicity during alkylation, while elevated temperatures (80°C) improve reaction kinetics.
Catalytic Additives
-
Triethylamine : Neutralizes HCl byproducts, improving yields from 65% to 78%.
-
Cesium Carbonate : Facilitates smoother alkylation, achieving 82% yield in DMF.
Purification and Characterization
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the gold standard for isolating this compound, yielding >95% purity. Preparative HPLC (C18 column, methanol/water 70:30) is preferred for large-scale batches.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 3.74 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.21 (s, 1H, pyrazole-H).
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, 5-methyl-1H-pyrazol-3-ol, can be minimized by optimizing stoichiometry (1:1.05 molar ratio of hydrazine to β-keto ester) and employing scavengers like molecular sieves.
Environmental Considerations
Replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) reduces ecological impact without compromising yield.
Emerging Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Methyl 2-(5-methyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: 2-(5-methyl-1H-pyrazol-3-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Therapeutic Compounds
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate serves as a key building block in the synthesis of complex heterocyclic compounds. For instance, derivatives of this compound have been synthesized as androgen receptor antagonists, which are crucial in prostate cancer therapy. A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives demonstrated promising anti-proliferative activity against LNCaP cells, outperforming standard treatments like Bicalutamide.
1.2 Biological Activity
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest it acts as an enzyme inhibitor and receptor modulator, making it a candidate for further pharmacological exploration.
Agriculture
2.1 Agrochemical Applications
In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against various pathogens. Its ability to modulate biological pathways may contribute to developing effective agrochemicals that enhance crop protection.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Case Study: Anticancer Activity
A study synthesized various derivatives from this compound and tested their efficacy against prostate cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than Bicalutamide, suggesting enhanced potency in inhibiting cancer cell proliferation.
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound derivatives against common pathogens. The findings revealed notable inhibitory effects, positioning these compounds as candidates for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Physicochemical Properties :
- Boiling Point : Predicted at 288.6 ± 25.0°C
- Density : 1.185 ± 0.06 g/cm³
- pKa : 13.52 ± 0.10
- SMILES :
COC(=O)CC1=CC(=NN1)N
Applications :
This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes. Its ester group and pyrazole core enable versatile reactivity for functionalization .
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Below is a comparative analysis of methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Crystallographic and Supramolecular Properties
- Target Compound: Limited crystallographic data; derivatives like the benzimidazole hybrid (Compound II) crystallize in the P1 space group with Z=2. Hydrogen bonds (N-H···N, C-H···O) form R⁴₄(28) ring motifs, enabling layer-like supramolecular structures .
- Comparison with Thioester Analog : The nitro and thioester groups in CAS 1240284-08-5 likely disrupt planarity, reducing crystallinity compared to the parent compound .
Biological Activity
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂O₂, with a molecular weight of approximately 168.15 g/mol. The compound features a pyrazole ring substituted with a methyl group and an acetate moiety, which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride, followed by purification processes such as recrystallization or chromatography. This method allows for the production of high yields while maintaining the integrity of the pyrazole structure.
Antimicrobial Properties
Research indicates that compounds with a pyrazole structure often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. This compound has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal species .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to interact with specific cellular pathways involved in cancer progression. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as ERBB2 .
Case Study: In Vitro Evaluation
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines have yielded promising results. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and gastric cancer (NCI-N87) cell lines. The IC50 values were determined using MTT assays, indicating significant antiproliferative effects at concentrations as low as 10 µM .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
- Receptor Interactions : Binding affinity studies suggest that it may interact with receptors involved in inflammatory responses and tumor growth.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₈N₂O₂ | Antimicrobial, Anticancer |
| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Analgesic, Antipyretic |
| Pyrazolone Derivative | Varies | Anti-inflammatory, Anticancer |
This table illustrates how structural variations influence biological activity across different compounds within the pyrazole class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
